molecular formula C18H19NOS B14217045 2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole CAS No. 832077-67-5

2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole

Cat. No.: B14217045
CAS No.: 832077-67-5
M. Wt: 297.4 g/mol
InChI Key: BTPBEDPWXBHGDT-UHFFFAOYSA-N
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Description

2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core with a phenylpentyl sulfanyl substituent. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the phenylpentyl sulfanyl group enhances the compound’s lipophilicity and potential interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by the introduction of the phenylpentyl sulfanyl group. One common method involves the reaction of 2-aminophenol with 5-phenylpentanal in the presence of an acid catalyst to form the intermediate Schiff base, which is then cyclized to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of metal catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpentyl sulfanyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The benzoxazole core can form hydrogen bonds and π-π interactions with biological macromolecules, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole is unique due to the presence of the phenylpentyl sulfanyl group, which enhances its lipophilicity and potential biological activity. This modification allows for better interaction with hydrophobic pockets in biological targets, making it a promising candidate for drug development .

Properties

CAS No.

832077-67-5

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

2-(5-phenylpentylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C18H19NOS/c1-3-9-15(10-4-1)11-5-2-8-14-21-18-19-16-12-6-7-13-17(16)20-18/h1,3-4,6-7,9-10,12-13H,2,5,8,11,14H2

InChI Key

BTPBEDPWXBHGDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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